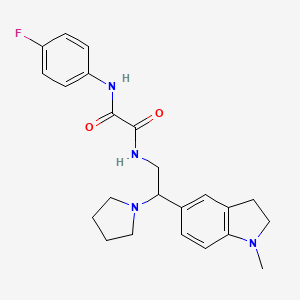
N1-(4-fluorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(4-fluorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C23H27FN4O2 and its molecular weight is 410.493. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N1-(4-fluorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide is a synthetic compound that belongs to the oxalamide class, characterized by its complex structure and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C24H29FN4O2, with a molecular weight of approximately 424.5 g/mol. The presence of the oxalamide functional group is significant for its biological activity, as it can influence interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C24H29FN4O2 |
| Molecular Weight | 424.5 g/mol |
| CAS Number | 921893-76-7 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, which may include:
- Formation of the Indoline Derivative : Starting from 1-methylindoline, various reagents are used to introduce the necessary functional groups.
- Pyrrolidine Ring Formation : This step often involves cyclization reactions that yield the desired pyrrolidine structure.
- Oxalamide Linkage Formation : The final step involves coupling the indoline and pyrrolidine derivatives through an oxalamide bond using reagents like oxalyl chloride.
Biological Activity
Research indicates that compounds with oxalamide structures exhibit a range of biological activities, including:
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit tumor growth by interfering with cell cycle progression and inducing apoptosis in cancer cells.
- Neuroprotective Effects : The compound may also exhibit neuroprotective properties by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells.
The biological activity of this compound is likely mediated through interactions with specific molecular targets such as receptors or enzymes involved in cell signaling pathways. For instance, the indoline moiety may interact with serotonin receptors, while the pyrrolidine ring could influence dopamine receptor activity.
Case Studies
Several studies have investigated the biological effects of similar compounds, providing insights into the potential applications of this compound:
- Antitumor Activity : A study demonstrated that related oxalamides significantly inhibited the proliferation of various cancer cell lines, suggesting a similar effect for this compound.
- Neuroprotective Studies : Research on related indoline derivatives showed promising results in protecting against oxidative stress-induced neuronal damage, indicating potential therapeutic benefits for neurodegenerative diseases.
- Pharmacological Profiles : Comparative studies highlighted that structural modifications in oxalamides can lead to varied pharmacological profiles, emphasizing the importance of specific substituents in determining biological activity.
Properties
IUPAC Name |
N'-(4-fluorophenyl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27FN4O2/c1-27-13-10-17-14-16(4-9-20(17)27)21(28-11-2-3-12-28)15-25-22(29)23(30)26-19-7-5-18(24)6-8-19/h4-9,14,21H,2-3,10-13,15H2,1H3,(H,25,29)(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEWQPEAQCSDQKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC=C(C=C3)F)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














